molecular formula C15H14N2O4S2 B2435662 4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide CAS No. 303987-79-3

4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide

Cat. No.: B2435662
CAS No.: 303987-79-3
M. Wt: 350.41
InChI Key: XSZSBMBHDGQDRH-UHFFFAOYSA-N
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Description

The compound “4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide” is a chemical compound with the CAS Number: 320423-77-6 . Its molecular weight is 366.49 .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-c][1,2]thiazine ring, which is a type of heterocyclic compound .

Scientific Research Applications

Chemical Transformations and Derivatives

  • Researchers have synthesized various derivatives of tenoxicam, a closely related compound to 4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide. These derivatives were prepared through chemical transformations, including selective hydrolysis and reaction with N-nucleophiles, aiming to explore potential prodrugs and novel ring systems (Kóczián et al., 2005).

Synthesis Techniques

  • Isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are structurally related to 4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide, have been synthesized using both conventional chemical methods and modern microwave techniques, resulting in higher yields and shorter synthesis times (Youssef et al., 2012).

Potential Analgesic Properties

  • A series of derivatives with a structure similar to 4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide have been synthesized, and their structural features were investigated. Among these, compounds with high analgesic activity were identified through pharmacological screening (Ukrainets et al., 2014).

Biologically Active Derivatives

  • Novel biologically active derivatives of 4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides, structurally related to the compound , were synthesized. These compounds showed promising antibacterial and radical scavenging activities, highlighting their potential in therapeutic applications (Zia-ur-Rehman et al., 2009).

Crystallography Studies

  • The crystal structures of derivatives such as N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide have been studied, revealing extensive intramolecular hydrogen bonds and conformations. Such studies are essential for understanding the properties and potential applications of these compounds (Siddiqui et al., 2008).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit thedopamine transporter

Mode of Action

It’s worth noting that similar compounds have been found to act asdopamine transporter reuptake inhibitors . This means they prevent the reabsorption of dopamine into pre-synaptic neurons, thereby increasing the concentration of dopamine in the synaptic cleft. This leads to an increased effect of dopamine on post-synaptic dopamine receptors.

Biochemical Pathways

dopaminergic pathways in the brain. This could lead to downstream effects such as increased locomotor activity .

Result of Action

This could result in effects such as increased locomotor activity .

Properties

IUPAC Name

4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxothieno[3,2-c]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S2/c1-9-3-5-10(6-4-9)16-15(19)14-12(18)13-11(7-8-22-13)17(2)23(14,20)21/h3-8,18H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZSBMBHDGQDRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(S2(=O)=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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